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Compound of Interest

Compound Name: Methyl 2-(cyanomethoxy)benzoate

Cat. No.: B167758 Get Quote

This in-depth technical guide provides a comprehensive framework for the structural elucidation

of Methyl 2-(cyanomethoxy)benzoate (CAS No: 1641-00-5), a key organic intermediate.[1][2]

[3] Tailored for researchers, scientists, and professionals in drug development, this document

moves beyond simple procedural outlines to offer a deep, mechanistic understanding of the

analytical techniques employed. By integrating predictive data with established spectroscopic

principles, this guide establishes a self-validating system for unambiguous structure

confirmation.

Introduction to Methyl 2-(cyanomethoxy)benzoate
Methyl 2-(cyanomethoxy)benzoate is a bifunctional molecule incorporating both an ester and

a nitrile group, making it a valuable building block in organic synthesis. Its precise

characterization is paramount for ensuring purity, understanding reactivity, and meeting

regulatory standards in any subsequent application.

Molecular Structure:

Caption: Chemical structure of Methyl 2-(cyanomethoxy)benzoate.

Physicochemical Properties:
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Property Value Source

CAS Number 1641-00-5 [1][2][3]

Molecular Formula C₁₀H₉NO₃ [4]

| Molecular Weight | 191.18 g/mol |[1] |

Integrated Spectroscopic Analysis: A Validated
Workflow
The definitive identification of an organic molecule is not achieved by a single technique but by

the synergistic integration of multiple analytical methods. Each technique provides a unique

piece of the structural puzzle, and their combined interpretation leads to a robust and reliable

conclusion. The process is a self-validating loop where hypotheses generated from one dataset

are tested and confirmed by others.[5][6]
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Caption: A logical workflow for integrating multi-spectroscopic data.

Mass Spectrometry (MS): The Molecular Blueprint
Mass spectrometry is the cornerstone of structure elucidation, providing the molecular weight

and, through fragmentation analysis, the primary structural components of a molecule.[5]

Experimental Protocol: Electron Ionization (EI-MS)
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Sample Preparation: Dissolve a small quantity of the analyte in a volatile solvent (e.g.,

methanol or dichloromethane).

Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion

probe or GC inlet.

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce

ionization and fragmentation.

Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass

analyzer (e.g., quadrupole or time-of-flight).

Detection: Record the abundance of each ion to generate the mass spectrum.

Expected Data for Methyl 2-(cyanomethoxy)benzoate:

Molecular Ion (M⁺•): A prominent peak is expected at m/z = 191, corresponding to the

molecular weight of the compound (C₁₀H₉NO₃). The presence of this peak confirms the

molecular formula.

Fragmentation Analysis: The fragmentation pattern in EI-MS is a roadmap of the molecule's

weakest bonds and most stable resulting fragments. For Methyl 2-(cyanomethoxy)benzoate,

the fragmentation is dictated by the ester and ether functionalities.
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Caption: Plausible EI-MS fragmentation pathway for Methyl 2-(cyanomethoxy)benzoate.

Loss of a Methoxy Radical (•OCH₃): Cleavage of the ester C-O bond results in a stable

acylium ion at m/z = 160. This is often a significant peak for methyl esters.

Loss of the Cyanomethyl Radical (•CH₂CN): Alpha-cleavage at the ether oxygen leads to the

expulsion of a cyanomethyl radical, yielding a fragment at m/z = 151.

Decarbonylation: The fragment at m/z 151 can lose a molecule of carbon monoxide (CO) to

form a cation at m/z = 123.[7]

Phenyl Cation: Subsequent fragmentation can lead to the formation of the phenyl cation at

m/z = 77.
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Infrared (IR) Spectroscopy: Functional Group
Fingerprinting
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups

present in a molecule by detecting their characteristic vibrational frequencies.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

Background Scan: Record a background spectrum of the clean ATR crystal.

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR

crystal.

Sample Scan: Acquire the sample spectrum.

Data Processing: The instrument software automatically subtracts the background spectrum

to yield the sample's IR spectrum.

Expected IR Absorptions for Methyl 2-(cyanomethoxy)benzoate:

Wavenumber
(cm⁻¹)

Functional Group Vibration Type Expected Intensity

~2255 Nitrile (C≡N) Stretch Medium, Sharp

~1730 Ester (C=O) Stretch Strong, Sharp

~1250 & ~1100
Ester (C-O) & Ether

(Ar-O-C)
Stretch Strong

3100-3000 Aromatic C-H Stretch Medium

1600-1450 Aromatic C=C Stretch Medium

~750
Aromatic C-H (ortho-

disubstituted)
Out-of-plane bend Strong

The presence of a sharp peak around 2255 cm⁻¹ is highly diagnostic for the nitrile group.[8]

The strong absorption near 1730 cm⁻¹ is characteristic of an ester carbonyl, and its position
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suggests conjugation with the aromatic ring.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Map
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic

molecule, providing detailed information about the chemical environment, connectivity, and

spatial relationships of individual atoms.[10][11]

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent

(e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal

standard (0 ppm).

Instrument Setup: Place the tube in the NMR spectrometer. The instrument is then "locked"

onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field

homogeneity.

Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. For more complex

structures, 2D NMR experiments like COSY and HSQC can be performed.

Data Processing: The raw data (Free Induction Decay - FID) is subjected to a Fourier

Transform to generate the familiar frequency-domain NMR spectrum.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum provides information on the number of different proton environments

and their neighboring protons.
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~7.85 dd 1H H-6

Deshielded by

the adjacent

anisotropic effect

of the ester

carbonyl group.

~7.50 dt 1H H-4

Typical aromatic

proton chemical

shift.

~7.15 dt 1H H-5
Shielded relative

to H-4 and H-6.

~7.05 dd 1H H-3

Shielded by the

electron-donating

ether oxygen.

~4.90 s 2H -O-CH₂-CN

Methylene

protons adjacent

to an

electronegative

oxygen and a

nitrile group.

~3.90 s 3H -O-CH₃
Methyl protons of

the ester group.

Causality: The ortho, meta, and para positions on the benzene ring have distinct electronic

environments due to the differing electronic effects of the ester and cyanomethoxy

substituents, leading to four separate signals in the aromatic region. The singlet nature of the

-OCH₂- and -OCH₃ protons indicates no adjacent protons.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
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Chemical Shift (δ, ppm) Carbon Assignment Rationale

~166.0 C=O (Ester)
Carbonyl carbons in esters are

highly deshielded.[12]

~156.0 C-2 (Aromatic)

Aromatic carbon directly

attached to the electronegative

ether oxygen.

~133.5 C-4 (Aromatic) Aromatic CH carbon.

~131.0 C-6 (Aromatic) Aromatic CH carbon.

~122.0 C-5 (Aromatic) Aromatic CH carbon.

~121.0 C-1 (Aromatic)
Quaternary aromatic carbon

attached to the ester group.

~115.5 C≡N (Nitrile)
Nitrile carbons appear in this

characteristic region.[8]

~114.0 C-3 (Aromatic)
Aromatic CH carbon shielded

by the ortho oxygen.

~55.0 -O-CH₂-CN
Aliphatic carbon attached to an

oxygen atom.

~52.5 -O-CH₃
Aliphatic carbon of the methyl

ester.

Conclusion: A Triad of Evidence
The structural elucidation of Methyl 2-(cyanomethoxy)benzoate is achieved through a

systematic and multi-faceted analytical approach. Mass spectrometry confirms the molecular

formula C₁₀H₉NO₃. Infrared spectroscopy provides definitive evidence for the key nitrile and

ester functional groups. Finally, ¹H and ¹³C NMR spectroscopy meticulously map the atomic

connectivity and chemical environments, leaving no ambiguity. The convergence of data from

these three core techniques provides an unshakeable, authoritative confirmation of the

molecular structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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